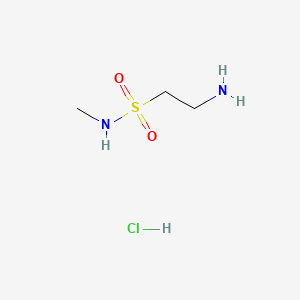
2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide, also known as HNB-NAc, is a novel compound that has gained significant attention in the field of scientific research. This compound is a member of the class of thiosemicarbazones and has shown promising results in various studies related to cancer treatment, neurodegenerative diseases, and other pathologies.
作用機序
The mechanism of action of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide also induces oxidative stress in cancer cells, leading to the activation of various signaling pathways that ultimately result in apoptosis.
Biochemical and Physiological Effects:
2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide has been shown to have several biochemical and physiological effects. The compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the programmed cell death pathway. 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, the compound has been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes in neuronal cells, thereby protecting them from oxidative stress.
実験室実験の利点と制限
One of the advantages of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. The compound has also shown promising results in various studies related to cancer treatment and neurodegenerative diseases. However, one of the limitations of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential use in combination with other anticancer agents to enhance its efficacy. In addition, further studies are needed to elucidate the mechanism of action of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide and to identify potential molecular targets for the compound. Finally, the in vivo efficacy and toxicity of the compound need to be evaluated in animal models before it can be considered for clinical trials.
合成法
The synthesis of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide involves the reaction of 2-hydroxybenzaldehyde and thiosemicarbazide, followed by the reaction of the resulting product with 4-nitrobenzaldehyde and acetic anhydride. The final product is obtained after recrystallization from ethanol. The synthesis of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide is relatively simple and can be achieved using standard laboratory techniques.
科学的研究の応用
2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide has been extensively studied for its potential applications in cancer treatment. The compound has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide also inhibits the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. In addition to its anticancer properties, 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has been shown to protect neuronal cells from oxidative stress and reduce the accumulation of amyloid-beta and alpha-synuclein proteins.
特性
IUPAC Name |
2-[4-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c25-20-7-2-1-4-15(20)13-22-16-8-10-19(11-9-16)29-14-21(26)23-17-5-3-6-18(12-17)24(27)28/h1-12,22,25H,13-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAOTPANAOUBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(3-nitrophenyl)acetamide | |
CAS RN |
763108-19-6 |
Source


|
| Record name | 2-((4-((2-HYDROXYBENZYL)AMINO)PHENYL)THIO)-N-(3-NITROPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2455888.png)

![3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde](/img/structure/B2455890.png)




![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/no-structure.png)
![Tert-butyl 2-[1-(aminomethyl)-3-methylcyclopentyl]acetate](/img/structure/B2455898.png)
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2455904.png)

![1-(3,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2455906.png)